N-Acetyl-D-glucosamine-13C-2

Description

Historical Context of N-Acetyl-D-glucosamine as a Research Substrate

The journey of N-Acetyl-D-glucosamine as a significant molecule in biochemical research began with its identification as the monomeric unit of chitin (B13524), the second most abundant polysaccharide in nature after cellulose, found in the exoskeletons of arthropods and the cell walls of fungi. Early research focused on the chemical and enzymatic degradation of chitin to produce GlcNAc.

Over time, the focus shifted to its biological roles in mammals, where it was recognized as a fundamental component of various essential biomacromolecules, including glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). This realization opened up new avenues of research into its involvement in cellular processes such as cell signaling, immune responses, and the structural integrity of tissues. acs.org The advent of stable isotope labeling techniques provided a new lens through which to study the dynamic metabolism of GlcNAc, moving from a static structural component to a key player in intricate metabolic pathways like the hexosamine biosynthetic pathway (HBP).

Rationale for Carbon-13 Labeling at Specific Positions (e.g., 13C-2) for Research Applications

The choice of labeling position in a molecule is critical for designing informative metabolic tracing experiments. Labeling N-Acetyl-D-glucosamine at the C-2 position offers distinct advantages for specific research questions, particularly in dissecting the hexosamine biosynthetic pathway (HBP).

The C-2 position is unique because it is the site of the amino group, a defining feature of amino sugars. Tracing the ¹³C label at this position allows researchers to follow the core glucosamine (B1671600) backbone as it is metabolized and incorporated into various complex carbohydrates. This is particularly important for distinguishing the fate of the amino sugar from that of glucose, which enters glycolysis.

When N-Acetyl-D-glucosamine-13C-2 enters a cell, it is phosphorylated to N-acetyl-D-glucosamine-6-phosphate. The ¹³C label at the C-2 position remains intact through the subsequent enzymatic steps of the HBP, ultimately being incorporated into UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N- and O-linked glycosylation. By tracking the ¹³C-2 label in glycoproteins and other glycoconjugates, researchers can specifically quantify the contribution of exogenous GlcNAc to these essential post-translational modifications. This allows for a precise analysis of the salvage pathway's contribution to the total UDP-GlcNAc pool, distinguishing it from the de novo synthesis from fructose-6-phosphate (B1210287) and glutamine.

Furthermore, analyzing the fragmentation patterns of ¹³C-2 labeled metabolites in mass spectrometry can provide detailed structural information and help to elucidate the specific enzymatic reactions a molecule has undergone. This level of detail is crucial for building accurate models of metabolic networks and understanding how they are perturbed in disease.

Detailed Research Findings from Studies Utilizing ¹³C-Labeled N-Acetyl-D-glucosamine

| Research Area | Organism/Cell Type | Labeled Substrate | Key Findings | Analytical Method |

| Metabolic Flux Analysis | Penicillium chrysogenum | Uniformly ¹³C labeled GlcNAc | Enabled accurate absolute quantification of N-acetylglucosamine in complex biological samples, overcoming matrix effects. | GC-MS/MS and GC-TOFMS |

| Glycoconjugate Biosynthesis | Toxoplasma gondii | U-¹³C₆-N-acetylglucosamine | Demonstrated that exogenous GlcNAc supplementation could not fully rescue defects in the hexosamine biosynthetic pathway, highlighting the critical role of endogenous synthesis. | Mass Spectrometry |

| Cancer Cell Metabolism | Human Breast Cancer Cells (MDA-MB-231) | [U-¹³C]-glucose | Showed changes in the ¹³C-enrichment of UDP-GlcNAc, suggesting alterations in the hexosamine biosynthetic pathway in NAT1 knockout cells. | 2DLC-MS |

Structure

3D Structure

Properties

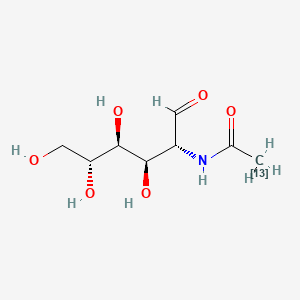

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |

InChI Key |

MBLBDJOUHNCFQT-WPMUHOOHSA-N |

Isomeric SMILES |

[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for N Acetyl D Glucosamine 13c 2

Chemical Synthesis Pathways for Site-Specific 13C Enrichment

The chemical synthesis of N-Acetyl-D-glucosamine-13C-2 relies on the strategic use of labeled precursors and targeted reactions to ensure the isotopic label is introduced at the desired C-2 position.

Precursor Utilization and Derivatization

A primary route to this compound involves starting with a precursor that is already isotopically labeled or can be readily converted to a labeled intermediate. For instance, the synthesis can begin with D-glucosamine, which then undergoes a series of protection and derivatization steps. A key strategy involves the use of ¹³C-enriched starting materials, such as ¹³C-labeled glucose, which can be chemically converted to glucosamine (B1671600). nih.govrsc.org

In a multi-step synthesis, protecting groups are strategically employed to shield reactive hydroxyl and amino groups, allowing for selective modification at the C-2 position. For example, the synthesis of sulfated N-acetyllactosamines, which contain a GlcNAc moiety, has been achieved using ¹³C₆-galactose and N-acetylglucosamine. nih.govresearchgate.netwgtn.ac.nz This process involves the regioselective glycosylation of a partially protected glucosamine acceptor. nih.govresearchgate.netwgtn.ac.nz The choice of protecting groups is critical to direct the reaction to the intended site and to ensure high yields of the desired product.

Targeted Acetylation with 13C-Labeled Reagents

A direct and efficient method for introducing the ¹³C label at the acetyl group is through the use of ¹³C-labeled acetylating reagents. acs.org The foundational method for synthesizing N-acetyl-D-glucosamine involves the acetylation of D-glucosamine with acetic anhydride (B1165640). To produce this compound, this process is adapted by using ¹³C-labeled acetic anhydride or acetyl chloride. mdpi.com

The process typically begins with the dissolution of D-glucosamine hydrochloride in water, followed by treatment with a weakly basic anion exchange resin to obtain the free glucosamine base. This base is then reacted with [1-¹³C]acetic anhydride under controlled pH conditions. This method allows for the direct incorporation of a ¹³C-labeled acetyl group, which includes the C-2 carbon of the resulting N-Acetyl-D-glucosamine molecule. This approach has been successfully used to enhance the NMR signal of chain ends in polymers by acetylation with ¹³COO-enriched acetic anhydride, demonstrating the effectiveness of this labeling strategy. nih.gov

Enzymatic and Biotransformation Approaches for this compound Production

Enzymatic and biotransformation methods offer highly specific and environmentally benign alternatives to chemical synthesis for producing isotopically labeled compounds. acs.orgresearchgate.netglycotechnology.net

Chemoenzymatic Synthesis Design

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex molecules with high precision. acs.orgresearchgate.netglycotechnology.net This approach is particularly useful for the synthesis of isotopically labeled glycans. acs.orgglycotechnology.net For instance, a synthetic biantennary glycan precursor was ¹³C-labeled on all four of its amino sugar residues and then enzymatically derivatized to generate a library of glycan isotopologues. acs.org

In the context of this compound, a chemoenzymatic strategy could involve the chemical synthesis of a ¹³C-labeled glucosamine precursor, which is then enzymatically acetylated. Enzymes such as N-acetylglucosamine kinase and GlmU (a bifunctional enzyme with acetyltransferase and uridyltransferase activities) can be employed for the specific phosphorylation and subsequent acetylation of glucosamine. The use of enzymes ensures high regioselectivity and stereoselectivity, which are often challenging to achieve through purely chemical means. oup.com The enzymatic synthesis of N-acylated glucosamine derivatives directly from glucosamine and unprotected carboxylic acids is an attractive strategy. manchester.ac.uk

Microbial Engineering for Controlled Isotopic Labeling

Metabolic engineering of microorganisms provides a powerful platform for the production of isotopically labeled compounds. By manipulating the metabolic pathways of bacteria or yeast, it is possible to direct the flow of ¹³C-labeled substrates, such as ¹³C-glucose, into the desired product. nih.govfrontiersin.org

For the production of this compound, a microorganism like Corynebacterium glutamicum or Escherichia coli can be engineered. frontiersin.orgresearchgate.net This involves overexpressing the genes responsible for the synthesis of UDP-N-acetylglucosamine, a key precursor for many glycoconjugates. frontiersin.org The pathway typically starts from fructose-6-phosphate (B1210287) and involves the enzymes glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). frontiersin.org By cultivating these engineered microbes in a medium containing ¹³C-glucose as the primary carbon source, the cells will naturally synthesize N-Acetyl-D-glucosamine with the ¹³C label incorporated at various positions, including C-2. nih.govnih.gov Further genetic modifications can be introduced to block competing metabolic pathways, thereby increasing the yield of the desired labeled product. researchgate.net

Optimization of Isotopic Yield and Purity in this compound Synthesis

Achieving high isotopic yield and purity is a critical aspect of synthesizing labeled compounds for research purposes. Several factors influence the final isotopic enrichment and the chemical purity of the product.

In chemical synthesis, the isotopic purity of the starting materials, such as ¹³C-labeled acetic anhydride, is paramount. The reaction conditions, including pH, temperature, and reaction time, must be carefully controlled to maximize the yield and minimize the formation of byproducts. Purification of the final product is typically achieved through techniques like filtration, ion exchange chromatography, and recrystallization. High-performance liquid chromatography (HPLC) is often used to assess the purity of the synthesized compound, with purities of ≥98% being achievable.

For enzymatic and microbial production methods, the isotopic enrichment of the culture medium is a key determinant of the final isotopic yield. nih.gov Optimizing the fermentation conditions, such as nutrient composition and feeding strategies, can enhance the production of the target molecule. researchgate.net The efficiency of the enzymatic reactions is also crucial. For example, in chemoenzymatic synthesis, the incorporation of labeled galactose has been shown to be 94% efficient. oup.comoup.com Purification of the labeled product from the complex biological mixture often involves multiple chromatographic steps to achieve high purity.

| Parameter | Labeled Form | Non-Labeled Form |

| Starting Material | ¹³C-enriched precursors | Chitin (B13524) hydrolysis |

| Yield | 35-50% (multi-step synthesis) | 80-90% (enzymatic hydrolysis) |

| Purity | ≥98% (HPLC) | ≥95% (industrial grade) |

This interactive table summarizes the differences in synthesis parameters between labeled and non-labeled N-Acetyl-D-glucosamine.

Comparative Analysis of Labeling Strategies (e.g., 13C-2 vs. Uniform Labeling)

The strategic placement of isotopic labels within a molecule like N-Acetyl-D-glucosamine (GlcNAc) is paramount for a wide range of biochemical and biomedical research applications. The choice between site-specific labeling, such as at the C-2 position (this compound), and uniform labeling, where all carbon atoms are replaced with 13C, is dictated by the specific research question, the analytical technique to be employed, and considerations of synthetic feasibility and cost.

Site-Specific Labeling (e.g., 13C-2):

Site-specific isotopic labeling involves the incorporation of a heavy isotope at a defined atomic position within a molecule. nih.gov In the case of this compound, the 13C isotope is specifically located at the second carbon atom of the glucosamine ring. This targeted approach offers several distinct advantages, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

The primary benefit of site-specific labeling is the simplification of NMR spectra. nih.gov By introducing a 13C label at a single, known position, the signals corresponding to that specific carbon and its immediate neighbors are selectively enhanced and can be more easily identified and analyzed. This is especially crucial for studying the conformation and dynamics of the N-acetyl group, as the C-2 position is directly adjacent to the nitrogen atom of this functional group. nih.gov Research has utilized site-specific 13C-labeling to characterize the cis-trans equilibrium and exchange kinetics of the amide bond in GlcNAc methyl glycosides. nih.gov

Furthermore, site-specific labeling is instrumental in elucidating metabolic pathways. silantes.com By tracing the fate of the 13C label from a specifically labeled precursor, researchers can track its incorporation into downstream metabolites, providing unambiguous insights into biochemical transformations. diagnosticsworldnews.com For instance, the metabolism of alanine (B10760859) has been studied using position-specific 13C labeling to differentiate the metabolic fate of each carbon atom. researchgate.net

However, the chemical synthesis of site-specifically labeled compounds can be complex and expensive, often requiring multi-step synthetic routes with isotopically labeled building blocks. nih.gov

Uniform Labeling:

In contrast, uniform labeling involves the incorporation of 13C at all carbon positions within the N-Acetyl-D-glucosamine molecule. This is typically achieved through biological methods, such as fermentation in a medium containing 13C-glucose as the sole carbon source. nih.govresearchgate.net This approach leads to a high level of isotopic enrichment throughout the molecule. nih.gov

The main advantage of uniform labeling is the ability to obtain comprehensive structural information from advanced NMR experiments, such as two-dimensional and three-dimensional correlation spectroscopy. nih.gov These techniques rely on the presence of 13C-13C couplings between adjacent carbon atoms to establish connectivity and elucidate the complete carbon framework of the molecule. nih.gov Uniformly 13C,15N-labeled GlcNAc has been used to measure J-couplings within the N-acetyl group, providing detailed conformational information. nih.gov

However, the complexity of the resulting NMR spectra can also be a significant drawback. The presence of numerous 13C-13C couplings can lead to signal overlap and difficulties in spectral assignment, especially for larger molecules or complex mixtures. nih.govnih.gov While uniform labeling provides a global view of the molecule, it may obscure the subtle changes occurring at a specific site of interest. nih.gov

Comparative Analysis:

The decision to use 13C-2 versus uniformly labeled GlcNAc hinges on a trade-off between the desired level of detail and the complexity of the analysis.

| Feature | Site-Specific Labeling (13C-2) | Uniform Labeling |

| NMR Spectral Complexity | Simplified, with enhanced signals at the labeled site. | Complex, with numerous 13C-13C couplings. |

| Information Gained | Detailed information about the local environment and dynamics of the C-2 position. | Comprehensive structural information and overall molecular framework. |

| Metabolic Studies | Ideal for tracing specific atomic transformations. | Provides a general overview of carbon flow. |

| Synthesis | Often requires complex, multi-step chemical synthesis. | Typically achieved through biosynthetic methods using labeled precursors. |

| Cost | Can be high due to the cost of labeled starting materials and complex synthesis. | Can be more cost-effective for producing large quantities, but the labeled precursor (e.g., 13C-glucose) is expensive. |

Table of Research Findings:

| Labeled Compound | Analytical Technique | Key Finding | Reference |

| N-Acetyl-D-glucosamine (site-specific 13C) | NMR Spectroscopy | Characterized the cis-trans equilibrium and exchange kinetics of the amide group. | nih.gov |

| Uniformly 13C,15N-labeled GlcNAc | NMR Spectroscopy | Enabled the measurement of eight three-bond J-coupling constants within the N-acetyl group. | nih.gov |

| Anomeric carbon-specific 13C-labeled heparin/heparan sulfate (B86663) precursors | Mass Spectrometry | Resulted in a minor loss/scrambling of 13C in the precursor backbone. | nih.gov |

| Uniformly 13C- and 15N-labeled heparin/heparan sulfate precursors | Mass Spectrometry | Achieved greater than 95% 13C isotope enrichment in the precursor backbone. | nih.gov |

| 13C-labeled glucose (for glycoprotein (B1211001) labeling) | Mass Spectrometry | Showed isotopic labeling of 42 ± 12% in the acetyl group of GlcNAc. | nih.gov |

Advanced Spectroscopic and Chromatographic Methodologies for N Acetyl D Glucosamine 13c 2 Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Carbohydrate Research

NMR spectroscopy stands as a powerful, non-destructive technique for the detailed investigation of ¹³C-labeled carbohydrates. nih.gov It allows for the characterization of complex molecular structures, including the various interconverting forms of reducing sugars. unimo.it The incorporation of ¹³C isotopes significantly enhances NMR sensitivity and provides a direct window into the carbon skeleton of the molecule. unimo.itacs.org

High-Resolution 13C NMR for Positional Isotopomer Analysis

High-resolution ¹³C NMR is instrumental in identifying the specific position of the ¹³C label within the N-Acetyl-D-glucosamine molecule. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of carbons at various positions in the sugar ring and the acetyl group. nih.gov This capability is crucial for positional isotopomer analysis, which tracks the fate of labeled carbons through metabolic pathways. nih.govnih.gov

In N-Acetyl-D-glucosamine, the anomeric carbon (C1) typically shows distinct, well-resolved resonances for the α and β anomers in the ¹³C NMR spectrum. nih.gov The chemical shifts of other carbon atoms within the molecule also provide a unique fingerprint for its structure. For instance, solid-state ¹³C NMR analysis of N-acetyl-glucosamine (GlcNAc) has shown that the anomeric center (C-1) reveals two well-resolved resonances for the α and β forms, shifted by 3-5 ppm. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for N-Acetyl-D-glucosamine Anomers. Note: Chemical shifts can vary based on solvent and experimental conditions.

| Carbon Atom | α-Anomer (ppm) | β-Anomer (ppm) |

| C1 | ~95.0 | ~97.5 |

| C2 | ~57.0 | ~59.0 |

| C3 | ~73.0 | ~75.0 |

| C4 | ~71.0 | ~71.0 |

| C5 | ~77.0 | ~77.0 |

| C6 | ~62.0 | ~62.0 |

| C=O (Acetyl) | ~175.0 | ~175.0 |

| CH₃ (Acetyl) | ~23.0 | ~23.0 |

This table is a composite representation based on typical values and may not reflect specific experimental data.

Multi-Dimensional NMR Techniques for Structural Elucidation of Labeled Metabolites

Multi-dimensional NMR techniques are indispensable for the complete structural assignment of ¹³C-labeled metabolites like N-Acetyl-D-glucosamine-13C-2. These methods resolve spectral overlap and reveal through-bond and through-space correlations between nuclei. diva-portal.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly attached to ¹³C atoms, providing a powerful tool for assigning proton and carbon resonances. nih.gov For this compound, an HSQC experiment would show a cross-peak connecting the proton at the C2 position to the ¹³C-labeled C2 carbon. The large spectral dispersion of the ¹³C nucleus helps to resolve proton signals that may overlap in a 1D ¹H NMR spectrum. acs.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings (typically 2-4 bonds) between protons and carbons. iosrjournals.org This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule. iosrjournals.orgcsic.es In the context of this compound, an HMBC experiment could show correlations from the acetyl protons to the carbonyl carbon and the C2 carbon, confirming the structure of the N-acetyl group and its attachment point. csic.es

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful technique for establishing direct carbon-carbon connectivities. huji.ac.il While challenging at natural ¹³C abundance due to low sensitivity, it becomes highly effective with ¹³C-labeled compounds. huji.ac.il For a uniformly ¹³C-labeled N-Acetyl-D-glucosamine, an INADEQUATE experiment would unambiguously map out the entire carbon skeleton by showing correlations between adjacent carbon atoms. nsf.govbiorxiv.org This provides definitive structural proof and is invaluable for complex carbohydrate analysis. researchgate.netnsf.gov

Isotope-Edited NMR for Conformational Studies and Enzyme-Substrate Complexes

Isotope-edited NMR experiments utilize the presence of a ¹³C label to selectively observe specific parts of a molecule or a molecular complex. This is particularly powerful for studying the conformation of N-Acetyl-D-glucosamine when it is part of a larger molecule or bound to an enzyme. nih.govnih.gov

By selectively observing the signals from the ¹³C-labeled portion of the molecule, it is possible to filter out the overwhelming signals from an unlabeled binding partner, such as a protein. nih.gov This allows for the determination of the bound conformation of N-Acetyl-D-glucosamine and the identification of its points of contact with the enzyme. nih.govnih.gov For example, transferred Nuclear Overhauser Effect (trNOE) and Saturation Transfer Difference (STD) NMR experiments can be used to probe the conformation and binding epitopes of N-Acetyl-D-glucosamine when it interacts with enzymes like N-acetylglucosaminyltransferase V or N-acetylglucosamine kinase. nih.govacs.org

Quantitative NMR Approaches for this compound and Derivatives

Quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of substances without the need for identical reference compounds for calibration. nih.govnih.gov For this compound, ¹H qNMR can be employed by integrating the signal of a specific proton (or group of protons) and comparing it to the integral of a known amount of an internal standard. nih.govresearchgate.net The N-acetyl group's methyl protons often provide a sharp, well-resolved singlet suitable for quantification. nih.govresearchgate.net

Similarly, ¹³C qNMR can be performed, especially with ¹³C-labeled compounds, which overcomes the low natural abundance and sensitivity issues of ¹³C NMR. acs.orgrsc.org The introduction of a ¹³C label at a specific position, like in this compound, provides a unique signal that can be used for quantification, often with higher resolution and less overlap than in the ¹H spectrum. acs.org Proper experimental setup, including ensuring full relaxation of the nuclei, is crucial for accurate quantification. acs.org

Solid-State 13C NMR for Polysaccharide Structure and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable, non-destructive technique for characterizing the structure and dynamics of macromolecules in their native, solid-phase environments, such as polysaccharides within a cell wall. oup.comoup.com Unlike liquid-state NMR, ssNMR can analyze insoluble and complex biopolymers without requiring crystallization or solubilization, which could alter their natural conformation.

In the context of N-Acetyl-D-glucosamine, ssNMR is particularly powerful for studying chitin (B13524), a long-chain polymer of GlcNAc and the second most abundant polysaccharide in nature. osti.gov Solid-state 13C NMR can differentiate the hydrogen-bonding patterns and identify various polymorphic forms (allomorphs) of chitin in its cellular context, such as in fungal cell walls. nih.govfrontiersin.orgnih.gov The structure of chitin is often heterogeneous, with ssNMR revealing multiple distinct chemical environments even within a single sample. nih.govfrontiersin.org

The use of this compound as a precursor for chitin biosynthesis would dramatically enhance the utility of ssNMR. The 13C label at the C-2 position would serve as a spectroscopic beacon. The C-2 carbon's signal in the 13C NMR spectrum, typically found around 59 ppm bmrb.io, would be significantly intensified, allowing for detailed analysis even at low abundance. This targeted enrichment enables sensitive detection and characterization of the local environment around the N-acetyl linkage. Advanced 1H-detected ssNMR experiments on isotopically enriched samples can resolve up to 15 different forms of N-acetylglucosamine units in the chitin of a single fungal species, highlighting distinct structural origins and dynamics. nih.gov By analyzing the chemical shifts, peak multiplicity, and relaxation parameters of the C-2 signal, researchers can gain high-resolution insights into polysaccharide conformation, packing, and interactions with other cell wall components like glucans. nih.govnih.gov

| Carbon Atom | Typical Chemical Shift (ppm) (β-anomer) |

| C1 | 97.6 |

| C2 | 59.4 |

| C3 | 76.6 |

| C4 | 72.8 |

| C5 | 78.7 |

| C6 | 63.4 |

| C=O (Acetyl) | 177.5 |

| CH3 (Acetyl) | 24.9 |

| Data derived from the Biological Magnetic Resonance Data Bank (BMRB) for N-Acetyl-D-glucosamine in D2O. bmrb.io The 13C-2 label would specifically enhance the signal at ~59.4 ppm. |

Mass Spectrometry (MS) Techniques for Isotopic Profiling and Metabolomics

Mass spectrometry (MS) is a cornerstone of metabolomics, offering unparalleled sensitivity and selectivity for identifying and quantifying metabolites. When combined with stable isotope labeling using precursors like this compound, MS becomes a powerful tool for tracing metabolic pathways and understanding flux.

High-Resolution Mass Spectrometry for Isotopologue Detection (e.g., FT-ICR-MS)

High-resolution mass spectrometry (HRMS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), is essential for stable isotope-resolved metabolomics. acs.orgnih.gov These instruments possess extremely high resolving power (often >1,000,000) and mass accuracy (sub-ppm), which are critical for distinguishing isotopologues—molecules that differ only in their isotopic composition. nih.gov

When this compound is metabolized, the 13C label is incorporated into various downstream products. An HRMS instrument can easily resolve the mass difference between the unlabeled metabolite (M+0) and its labeled counterpart containing one 13C atom (M+1). This capability is crucial for confidently assigning molecular formulas to detected mass peaks. researchgate.net For example, the ultra-high resolution of FT-ICR-MS allows for the confident assignment of UDP-N-acetyl-D-glucosamine isotopologues, ensuring that only pure 13C species are quantified and minimizing interference from other metabolites or natural isotope abundances. researchgate.netnih.gov This level of precision is necessary to differentiate 13C-labeled metabolites from other molecules that may have very similar masses. nih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (13C-2 Labeled) | Mass Difference (Da) |

| N-Acetyl-D-glucosamine | C8H15NO6 | 221.0899 | 222.0933 | 1.0034 |

| UDP-N-acetyl-D-glucosamine | C17H27N3O17P2 | 607.0815 | 608.0849 | 1.0034 |

| This table illustrates the precise mass difference that high-resolution mass spectrometers like FT-ICR-MS can detect, enabling the tracking of the 13C label from the precursor to its metabolites. |

Chromatographic Coupling with Mass Spectrometry (e.g., LC-MS, GC-MS, CE-MS)

Coupling a separation technique like liquid chromatography (LC), gas chromatography (GC), or capillary electrophoresis (CE) to a mass spectrometer creates a robust analytical platform. This hyphenation allows for the separation of complex biological mixtures prior to MS detection, reducing matrix effects and enabling the analysis of isomeric compounds.

Tracing the metabolic fate of this compound requires the separation and detection of its various metabolic products. Different chromatography-MS platforms are suited for different types of metabolites. acs.org

LC-MS: Liquid chromatography-mass spectrometry is a versatile technique widely used in metabolomics. mdpi.com It is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds like nucleotide sugars. Researchers have used LC-MS to trace the incorporation of 13C-labeled glucose and glucosamine (B1671600) into the UDP-GlcNAc pool, a key downstream metabolite of GlcNAc. researchgate.netnih.gov

GC-MS: Gas chromatography-mass spectrometry offers high chromatographic resolution and is ideal for analyzing volatile or semi-volatile compounds. Sugars like GlcNAc must first be chemically derivatized to increase their volatility. lookchem.com GC-MS has been successfully used to determine the complete 13C-labeling pattern of glucose and its metabolites, a methodology directly applicable to tracing GlcNAc-13C-2. nih.govnih.gov It has been used to assess label incorporation into N-acetylglucosamine-6-phosphate, a key intermediate. biorxiv.org

CE-MS: Capillary electrophoresis-mass spectrometry separates molecules based on their charge-to-size ratio, making it an excellent method for analyzing charged metabolites like sugar phosphates and nucleotide sugars. It has been employed in metabolomic analyses of plasma after GlcNAc administration to profile cationic and anionic metabolites. mdpi.com

| Technique | Analyte Type | Derivatization Required? | Example Application for GlcNAc-13C-2 Pathway |

| LC-MS | Polar, non-volatile (e.g., nucleotide sugars) | No | Quantifying 13C-labeled UDP-GlcNAc. researchgate.net |

| GC-MS | Volatile/Semi-volatile (e.g., monosaccharides) | Yes (e.g., silylation) | Determining 13C enrichment in GlcNAc-6-phosphate. biorxiv.org |

| CE-MS | Charged molecules (e.g., sugar phosphates) | No | Separating charged GlcNAc metabolites. mdpi.com |

Isotopic Ratio Outlier Analysis (IROA) is an advanced LC-MS or GC-MS based metabolomics technique that utilizes stable isotope labeling to differentiate true biological metabolites from experimental artifacts and noise. frontiersin.orgacs.org The IROA protocol involves comparing two sample populations: a "control" group cultured with a high enrichment of a 13C source (e.g., 95% 13C-glucose) and an "experimental" group cultured with a low enrichment (e.g., 5% 13C-glucose). nih.govnih.gov

The extracts from both groups are mixed, typically in a 1:1 ratio, and analyzed by MS. frontiersin.org Metabolites of biological origin will exhibit a characteristic paired-peak isotopic pattern reflecting the 5% and 95% 13C enrichment, while artifacts, which are unlabeled, will not. This strategy allows for the confident identification of biological signals. nih.gov Furthermore, the mass difference between the monoisotopic peaks of the 5% and 95% labeled pairs directly reveals the number of carbon atoms in the molecule, significantly constraining its possible elemental formula. acs.orgnih.gov If a study used this compound as part of a broader 13C-labeling strategy, IROA would enable robust identification and relative quantification of its downstream metabolites while filtering out non-biological signals. frontiersin.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Pathway Tracing

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of a selected precursor ion. In an MS/MS experiment, a specific ion of interest (e.g., the molecular ion of a metabolite derived from this compound) is isolated and then broken apart through collision-induced dissociation (CID). The resulting product ions are then analyzed to create a fragment spectrum.

This fragmentation pattern is like a structural fingerprint of the molecule. When analyzing a 13C-labeled metabolite, the position of the label can be deduced by observing which fragments retain the isotopic mass shift. For example, in the analysis of O-GlcNAc modified peptides, the presence of a heavy oxonium ion (a characteristic fragment ion for glycans) confirms that the 13C label resides on the GlcNAc moiety itself. nih.gov

By applying MS/MS to metabolites along a biosynthetic route, researchers can trace the path of the 13C-2 label from the initial precursor. Observing a labeled fragment in a downstream metabolite provides direct evidence that it was derived from the administered this compound. This method is invaluable for confirming metabolic pathways and identifying previously unknown metabolic connections. shimadzu.com

Hybrid Analytical Platforms and Integrated Data Acquisition

The comprehensive analysis of this compound and its metabolic fate within complex biological systems necessitates advanced analytical strategies that overcome the limitations of individual techniques. Hybrid platforms, which integrate multiple sophisticated analytical technologies, and the development of automated data acquisition and processing workflows are at the forefront of metabolomics research, enabling a more detailed and accurate understanding of metabolic pathways.

Synergistic Application of NMR and MS in 13C-Tracing Experiments

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a powerful and synergistic approach for ¹³C metabolic flux analysis (¹³C-MFA). nih.govbenthamdirect.com These two techniques provide complementary information about the isotopic labeling patterns of metabolites, which is crucial for accurately quantifying the rates (fluxes) of metabolic pathways. benthamdirect.comfrontiersin.org When this compound is introduced as a tracer, its constituent ¹³C atoms are incorporated into various downstream metabolites. Tracking the precise location and distribution of these labels is key to elucidating the metabolic network.

NMR spectroscopy is unparalleled in its ability to determine the specific position of a ¹³C label within a molecule (positional isotopomer analysis). diabetesjournals.orgnih.gov For instance, 1D and 2D NMR experiments can distinguish between different ¹³C isotopomers of a metabolite, providing detailed insights into the specific enzymatic reactions that have occurred. nih.govacs.org While incredibly detailed, NMR is often limited by its lower sensitivity compared to MS, which can make it challenging for analyzing low-abundance metabolites or samples with limited mass, such as tissue biopsies. diabetesjournals.org

Conversely, Mass Spectrometry is highly sensitive and measures the mass-to-charge ratio of ions, allowing for the determination of mass isotopologue distributions (i.e., the fractional abundance of a metabolite with a certain number of ¹³C labels). nih.govnih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem MS (MS/MS), can detect minute quantities of labeled compounds. nih.govfrontiersin.org However, conventional MS cannot typically distinguish the exact position of the ¹³C atoms within the molecule's carbon skeleton. diabetesjournals.org

| Analytical Technique | Primary Strength in ¹³C-Tracing | Key Information Provided | Primary Limitation |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Positional Specificity | Determines the exact location of ¹³C atoms within a metabolite (Positional Isotopomers). nih.gov | Lower Sensitivity. diabetesjournals.org |

| Mass Spectrometry (MS) | High Sensitivity | Measures the distribution of mass isotopologues (how many ¹³C atoms are in a metabolite). nih.govnih.gov | Lacks Positional Information. diabetesjournals.org |

| Hybrid NMR & MS Platform | Comprehensive Analysis | Provides both positional specificity and sensitive quantification for highly accurate metabolic flux analysis. diabetesjournals.orgacs.org | Increased complexity in data integration and modeling. |

Development of Automated Workflows for this compound Metabolomics

The increasing complexity and volume of data generated from hybrid analytical platforms in metabolomics studies involving this compound have driven the development of automated workflows. osti.gov These workflows integrate every step of the analytical process, from experimental design and sample analysis to data processing and metabolite identification, to enhance throughput, reproducibility, and accuracy. lcms.czbrjac.com.br

An automated metabolomics workflow typically begins with high-throughput sample preparation and analysis using platforms like LC-MS. brjac.com.br For stable isotope labeling experiments, intelligent data-dependent acquisition strategies can be employed. lcms.cz For instance, an Orbitrap mass spectrometer can be programmed to automatically detect ion pairs that correspond to unlabeled and ¹³C-labeled versions of the same metabolite, triggering fragmentation (MS/MS) to gain structural information for confident identification. lcms.cz

Following data acquisition, automated software platforms are essential for processing the raw data. These steps include baseline correction, peak detection, alignment across multiple samples, and correcting for natural isotope abundances. nih.govosti.gov In the context of this compound tracing, specialized algorithms are used to automatically detect and quantify isotopologues, calculating the extent of ¹³C incorporation. lcms.cz Workflows have been developed that use the predictable mass shifts between unlabeled samples and those grown in ¹³C-labeled media to differentiate true biological signals from background noise and to help determine elemental formulas. osti.gov

The final stage involves metabolite annotation and biological interpretation. Automated workflows match the acquired data (e.g., accurate mass, retention time, and fragmentation patterns) against extensive metabolite databases like KEGG and HMDB for putative identification. osti.gov The integration of ¹³C labeling data significantly reduces the number of possible molecular formulas, thereby increasing the confidence of annotation. researchgate.net Such automated systems are crucial for handling the large datasets from metabolomics studies, enabling researchers to efficiently identify changes in metabolic pathways, such as the hexosamine biosynthetic pathway, in response to various stimuli or disease states. researchgate.netnih.gov

| Workflow Step | Objective | Key Technologies & Methods | Example Application for this compound |

|---|---|---|---|

| Experimental Design & Sample Preparation | Ensure robust and reproducible sample sets. | Use of ¹³C-labeled internal standards; automated liquid handlers. thermofisher.com | Spiking samples with a fully ¹³C-labeled metabolite mix to normalize for analytical variability. thermofisher.com |

| Data Acquisition | Generate high-quality analytical data. | LC-MS/MS; intelligent data-dependent acquisition; high-resolution mass spectrometry (e.g., Orbitrap, FT-ICR-MS). lcms.cznih.gov | Automated detection of ion pairs corresponding to unlabeled and ¹³C-labeled UDP-GlcNAc to trigger fragmentation for structural confirmation. lcms.cznih.gov |

| Data Processing | Convert raw data into a usable format. | Peak detection and alignment software; algorithms for isotopologue detection and correction for natural abundance. osti.gov | Software automatically identifies and quantifies the M+2 isotopologue of downstream metabolites resulting from the metabolism of this compound. |

| Metabolite Annotation & Interpretation | Identify metabolites and link them to biological pathways. | Database searching (KEGG, HMDB); statistical analysis; pathway mapping software. osti.gov | Identifying ¹³C-labeled species in the hexosamine pathway and quantifying changes in flux under different experimental conditions. nih.gov |

Computational and Bioinformatic Frameworks for 13c Labeling Data Interpretation

Algorithms for Natural Isotopic Abundance Correction in Mass Spectrometry Data

Mass spectrometry (MS) data from 13C labeling experiments are confounded by the natural abundance of isotopes like 13C, 15N, 17O, and 18O. researchgate.netresearchgate.net Therefore, a critical first step in data processing is the correction for this natural isotopic abundance to accurately determine the true level of 13C enrichment from the tracer. researchgate.netnih.gov

Various algorithms have been developed to perform this correction. These algorithms typically involve constructing a correction matrix based on the elemental composition of the metabolite and its derivative, if any. researchgate.netnih.gov This matrix is then used to deconvolve the measured mass isotopomer distribution (MID) and remove the contribution of naturally occurring isotopes, yielding the corrected MID that reflects only the incorporation of the 13C label from the tracer. nih.govfrontiersin.org The development of computer programs and software packages has automated this process, allowing for high-throughput analysis of metabolomics data. nih.govr-project.org For instance, some algorithms use a series of binomial terms to accurately describe and correct for 13C natural abundance, especially in high-resolution mass spectrometry data where individual isotopologue peaks are resolved. nih.gov Python-based methods have been proposed for constructing correction matrices, offering a simple structure and ease of implementation for data pre-processing in 13C metabolic flux analysis. researchgate.net

Metabolic Flux Analysis (MFA) Models Utilizing N-Acetyl-D-glucosamine-13C-2 Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.govnih.gov The use of 13C-labeled tracers, such as this compound, provides crucial data for these models.

Quantitative Modeling of Carbon Flow through Biochemical Networks

13C-MFA relies on the principle that the distribution of 13C isotopes in metabolic intermediates is a direct consequence of the metabolic fluxes. frontiersin.org By feeding cells a 13C-labeled substrate like this compound and measuring the resulting labeling patterns in various metabolites, researchers can infer the underlying flux distribution. nih.govfrontiersin.org

The process involves several key steps:

Model Definition: A stoichiometric model of the relevant biochemical network is constructed, defining the reactions and their connections. oup.com

Tracer Experiment: Cells are cultured with the 13C-labeled tracer until they reach a metabolic and isotopic steady state. nih.govvanderbilt.edu

Data Acquisition: The isotopic labeling patterns of key metabolites, often protein-derived amino acids or intracellular intermediates, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). frontiersin.orgnih.gov

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured labeling patterns. nih.govnih.gov This is typically achieved by minimizing the difference between the simulated and measured isotopomer distributions.

The choice of tracer is critical for the accuracy of the determined fluxes. nih.govresearchgate.net Different tracers provide different information about the network, and sometimes multiple tracers are used in parallel experiments to improve flux resolution. nih.govresearchgate.net

Deconvolution of Isotopic Data for Complex Metabolites

The raw data from mass spectrometry analysis of 13C-labeled metabolites can be complex. For a given metabolite, multiple isotopologues (molecules differing in the number of 13C atoms) will be present, each with a specific intensity. nih.gov Furthermore, in eukaryotic cells, the measured isotopic labeling of a metabolite represents a mixture from different subcellular compartments, such as the cytosol and mitochondria, which can have distinct metabolic activities. nih.gov

Computational deconvolution methods are employed to dissect this complexity. For tandem MS data, algorithms based on the Elementary Metabolite Units (EMU) framework can efficiently simulate and correct for natural isotope abundances. frontiersin.org This framework breaks down complex metabolic networks into smaller, more manageable units, simplifying the calculation of isotopic labeling patterns. frontiersin.org More advanced computational approaches aim to deconvolve the total cellular isotopic labeling into compartment-specific patterns by integrating metabolic and thermodynamic modeling. nih.gov This allows for the inference of metabolic fluxes and metabolite concentrations within specific subcellular locations, providing a more detailed understanding of cellular metabolism. nih.gov

Data Visualization and Statistical Analysis for Isotopic Enrichment Patterns

Once isotopic enrichment data is corrected and processed, visualization and statistical analysis are crucial for interpreting the results. Various software tools and custom scripts are used to create visual representations of the data, such as heat maps and pathway maps, which can highlight changes in metabolic fluxes between different conditions. nih.govoup.com

Development of Specialized Software for 13C-Labeled Metabolomics Data Processing

The complexity of 13C-MFA has driven the development of specialized software packages to streamline the data analysis workflow. researchgate.net These software tools integrate various functionalities, from natural abundance correction to flux estimation and visualization.

Several open-source and commercial software packages are available, each with its own strengths and specific applications. nih.gov Some tools are designed for specific types of data, such as those from high-resolution mass spectrometers or tandem MS. frontiersin.orgr-project.org Others provide a comprehensive framework for the entire MFA process, including experimental design, data simulation, and statistical analysis. nih.govresearchgate.net The development of user-friendly graphical interfaces and workflows has made these powerful techniques more accessible to a broader range of researchers. nih.govoup.com

Here is an interactive table of some software tools used in 13C-MFA:

| Software | Key Features | Reference |

| 13CFLUX2 | High-performance simulation, multicore CPU support, FluxML language. | researchgate.net |

| AccuCor | Natural abundance correction for 13C, 2H, and 15N. | r-project.org |

| DExSI | Automated metabolite annotation, mass and positional isotopomer abundance determination, natural isotope abundance correction for GC-MS data. | nih.gov |

| DIMet | Differential and time-series analysis of targeted isotope-labeled metabolomics data. | oup.com |

| Metran | 13C-metabolic flux analysis, tracer experiment design, and statistical analysis. | researchgate.net |

| OpenFLUX | A software suite for 13C-MFA. | researchgate.net |

| fluxTrAM | Automation of labeled LC-MS data processing into MID datasets and atom mapping for genome-scale models. | researchgate.net |

These computational and bioinformatic frameworks are indispensable for modern metabolomics research, enabling scientists to unravel the intricate workings of cellular metabolism through the use of stable isotope tracers like this compound.

Applications of N Acetyl D Glucosamine 13c 2 in Advanced Biochemical and Cellular Research

Elucidation of Hexosamine Biosynthesis Pathway (HBP) Dynamics

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation. frontiersin.orgnih.gov N-Acetyl-D-glucosamine-13C-2 is instrumental in studying the flux and regulation of this pathway.

Stable isotope tracing using labeled precursors like ¹³C-glucose is a powerful technique to follow the journey of individual atoms through metabolic pathways. researchgate.netebi.ac.ukuky.edu When cells are cultured with ¹³C₂-glucosamine, it is readily taken up and enters the HBP, leading to the specific labeling of UDP-GlcNAc, UDP-GalNAc, and CMP-NeuAc. nih.gov This allows researchers to trace the utilization of GlcNAc and measure the flow of glucose into the HBP. nih.gov

Tracing with ¹³C₂-GlcNAc allows for the precise measurement of HBP intermediates, providing insights into the pathway's regulation. The HBP is initiated by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFPT), which converts fructose-6-phosphate to glucosamine-6-phosphate. elifesciences.orgbiorxiv.org This is considered the rate-limiting step of the pathway. elifesciences.org

By using ¹³C₂-GlcNAc, researchers can bypass the initial steps of the HBP and directly study the downstream salvage pathway. In pancreatic cancer cells, for example, tracing with N-[1,2-¹³C₂]acetyl-d-glucosamine has demonstrated that while it is efficiently salvaged in control cells, this process is significantly suppressed when the N-acetylglucosamine kinase (NAGK) is deleted. elifesciences.orgnih.gov This highlights the critical role of NAGK in the GlcNAc salvage pathway. elifesciences.orgnih.gov Furthermore, under conditions of glutamine deprivation, which limits the de novo HBP, cancer cells can trigger this NAGK-dependent salvage pathway to maintain their UDP-GlcNAc levels. elifesciences.orgbabraham.ac.uk

The ability to specifically label and quantify HBP intermediates with ¹³C₂-GlcNAc provides a powerful method to understand how cells adapt their metabolism in response to nutrient availability and cellular stress.

Investigation of Glycosylation Pathways and Glycoconjugate Biosynthesis

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that impacts a vast array of biological processes. nih.govnih.gov this compound is a key tool for dissecting these complex pathways.

N-glycosylation involves the attachment of a complex oligosaccharide to an asparagine residue, primarily on secreted and membrane-bound proteins. frontiersin.org O-GlcNAcylation, in contrast, is the addition of a single N-acetylglucosamine moiety to serine or threonine residues of nuclear and cytoplasmic proteins. frontiersin.orgmdpi.com Both of these crucial modifications utilize UDP-GlcNAc as the donor substrate. nih.govnih.gov

By supplying cells with ¹³C₂-GlcNAc, researchers can trace its incorporation into both N-linked and O-linked glycans. nih.gov This allows for the analysis of the dynamics of these pathways. For example, the extent of protein O-GlcNAcylation is sensitive to nutrient availability, and using labeled GlcNAc helps to quantify these changes. mdpi.com The dynamic cycling of O-GlcNAc is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. mdpi.com Tracing studies with ¹³C₂-GlcNAc can shed light on the activity of these enzymes under various cellular conditions.

The use of ¹³C₂-GlcNAc allows for the detailed analysis of glycan structures through mass spectrometry. As ¹³C₂-GlcNAc is incorporated into glycans, the mass of these molecules increases by two mass units for each labeled residue. nih.gov This mass shift can be precisely measured, enabling researchers to determine the number of incorporated ¹³C₂-glucosamine residues in each specific glycan structure. nih.gov

For example, in a study analyzing N-glycans, the mass of a Man₈GlcNAc₂ glycan increased by 2 m/z units due to the labeling of the two GlcNAc residues in the core structure. nih.gov More complex biantennary glycans with sialic acids showed mass increases of up to 6 m/z units, reflecting the incorporation of four GlcNAc and two NeuAc (sialic acid) residues derived from the labeled precursor. nih.gov This level of detail allows for a comprehensive understanding of how different glycans are synthesized and remodeled.

| Labeled Precursor | Cellular Process | Key Findings |

| This compound | Hexosamine Biosynthesis Pathway | Traces the salvage pathway and quantifies intermediates like UDP-GlcNAc. nih.govelifesciences.org |

| This compound | N-Glycosylation | Determines the incorporation rate of GlcNAc into complex N-glycans. nih.gov |

| This compound | O-GlcNAcylation | Measures the dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins. mdpi.com |

| This compound | Glycan Structural Analysis | Allows for the precise determination of the number of labeled GlcNAc residues in specific glycan structures via mass spectrometry. nih.gov |

Beyond protein glycosylation, GlcNAc is a fundamental component of other important glycoconjugates, including chitin (B13524) and glycosaminoglycans (GAGs). nih.govnih.gov Chitin is a long-chain polymer of GlcNAc and is a primary component of the cell walls of fungi and the exoskeletons of arthropods. nih.govmdpi.com GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix. drugbank.com

Tracing studies with ¹³C₂-GlcNAc can be employed to investigate the synthesis of these larger structures. For instance, the incorporation of the labeled GlcNAc into hyaluronic acid, a type of GAG, can be monitored to understand its synthesis rate. nih.govnih.gov Similarly, in organisms that produce chitin, ¹³C₂-GlcNAc can be used to follow the biosynthetic pathway and quantify the rate of chitin production. nih.gov These applications are crucial for understanding processes like wound healing, tissue regeneration, and the pathobiology of diseases involving the extracellular matrix. caldic.com

Enzyme Kinetics and Mechanistic Studies with Isotope-Labeled Substrates

The use of isotope-labeled substrates like this compound is instrumental in dissecting the intricate details of enzyme function. By replacing specific carbon atoms with their heavier 13C counterparts, researchers can follow the transformation of the substrate throughout a reaction, providing unparalleled insights into catalytic mechanisms and substrate interactions.

Characterization of Enzyme Substrate Specificity and Catalytic Mechanisms

This compound serves as a valuable probe for defining the substrate specificity and catalytic pathways of various enzymes. For instance, in studies of N-acetylglucosamine kinase (NagK), an enzyme that phosphorylates GlcNAc, the labeled substrate can be used to monitor the enzymatic reaction and determine kinetic parameters. biorxiv.org Research on enzymes like glucosamine (B1671600)/glucosaminide N-acetyltransferase (GlmA) has utilized kinetic analyses to understand their ordered mechanisms, where acetyl CoA binding precedes that of glucosamine. nih.gov Such studies are crucial for understanding how enzymes recognize and process their specific substrates, and how mutations can affect these processes, as seen in studies of mucopolysaccharidosis IIIB where the catalytic mechanism of α-N-acetylglucosaminidase (NAGLU) is investigated. pnas.org

The ability to track the labeled carbons through metabolic pathways allows for a detailed understanding of the enzyme's action. For example, in the study of N-acetyl-d-glucosamine 2-epimerase, NMR studies with deuterated substrates have confirmed the deprotonation/reprotonation mechanism of epimerization. mdpi.com This level of mechanistic detail is essential for both fundamental biochemical understanding and for the development of enzyme inhibitors or engineered enzymes for biotechnological applications.

Probing Conformational Changes in Enzyme-Substrate Complexes

The binding of a substrate to an enzyme often induces conformational changes that are critical for catalysis. Isotope labeling, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR), can reveal these dynamic structural alterations. nih.govresearchgate.net When this compound binds to an enzyme, the changes in the chemical environment of the labeled carbons can be detected, providing information about the geometry of the enzyme-substrate complex. researchgate.net

This approach has been used to study the conformational hotspots in protein complexes, revealing how the binding of a ligand or substrate can alter the structure and reactivity of the protein. rsc.org For example, studies on protein kinases have shown that small molecule binding can stabilize specific conformations, which can be monitored using isotope labeling combined with limited proteolysis. researchgate.net These insights are vital for understanding the allosteric regulation of enzymes and for the rational design of drugs that target specific enzyme conformations. The process of an enzyme binding a substrate can involve multiple steps, from initial nonspecific binding to the formation of a catalytically active complex, all of which can involve distinct conformational states. acs.org

Metabolic Interconnections Beyond the Hexosamine Biosynthesis Pathway

While N-Acetyl-D-glucosamine is a key component of the hexosamine biosynthesis pathway (HBP), its metabolic influence extends to other central metabolic routes. The use of this compound as a tracer has been pivotal in uncovering these connections.

Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

Stable isotope tracing studies have demonstrated that the carbon backbone of GlcNAc can be funneled into other major metabolic pathways. When cells are supplied with 13C-labeled GlcNAc, the labeled carbons can be traced into intermediates of glycolysis and the pentose phosphate pathway (PPP). For instance, research using [U-13C]-glucose has shown how the glucose moiety is incorporated into UDP-GlcNAc, while the ribose part is derived from the pentose phosphate pathway. researchgate.net This indicates a metabolic crosstalk where the building blocks of GlcNAc can be derived from, and potentially contribute to, these central carbon metabolism pathways. Metabolic flux analysis using various 13C-labeled glucose tracers has been employed to precisely estimate the fluxes through glycolysis and the PPP, highlighting the interconnectedness of these pathways. nih.govembopress.org

Contribution to Acetyl-CoA Pool and Downstream Metabolism

The acetyl group of N-Acetyl-D-glucosamine can be cleaved and contribute to the cellular acetyl-coenzyme A (acetyl-CoA) pool. Acetyl-CoA is a central metabolic hub, participating in the tricarboxylic acid (TCA) cycle for energy production and serving as a precursor for fatty acid synthesis and acetylation reactions. nih.gov By using N-[1,2-13C2]acetyl-d-glucosamine, researchers have shown that in certain cellular contexts, such as pancreatic ductal adenocarcinoma (PDA) cells under nutrient limitation, the salvage of GlcNAc can be a significant source for maintaining UDP-GlcNAc levels. nih.govelifesciences.org Furthermore, tracing studies have revealed that the acetyl group from GlcNAc can be incorporated into other molecules downstream of acetyl-CoA. nih.gov This connection is particularly important in the context of diseases like cancer, where metabolic reprogramming is a hallmark.

Stable Isotope Tracing in Distinct Biological Systems for Pathway Discovery

The application of stable isotope tracers like this compound is a powerful strategy for discovering and delineating metabolic pathways in a variety of biological systems. This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the global and unbiased tracking of labeled atoms through the metabolome. nih.gov

This technique has been successfully used to investigate metabolic alterations in different biological contexts, from microbial metabolism to cancer cell biology. frontiersin.orgnih.gov For example, in studies of pancreatic cancer cells, combining [U-13C6]glucose with N-[1,2-13C2]acetyl-d-glucosamine revealed the importance of the hexosamine salvage pathway in supporting tumor proliferation under nutrient-poor conditions. nih.gov In another example, infusion of 13C-labeled metabolites in mice infected with Listeria monocytogenes demonstrated that CD8 T effector cells have distinct fuel preferences, utilizing glutamine and acetate (B1210297) at different stages of the immune response. nih.gov This highlights the utility of stable isotope tracing in uncovering context-dependent metabolic dependencies and identifying novel metabolic pathways that are active under specific physiological or pathological conditions. nih.gov

Interactive Data Table: Research Findings with this compound and Related Tracers

| Tracer Used | Biological System | Key Finding | Reference |

| N-[1,2-13C2]acetyl-d-glucosamine | Pancreatic Ductal Adenocarcinoma (PDA) Cells | GlcNAc salvage pathway is crucial for maintaining UDP-GlcNAc pools under glutamine limitation. | elifesciences.org |

| [U-13C6]glucose & N-[1,2-13C2]acetyl-d-glucosamine | Pancreatic Ductal Adenocarcinoma (PDA) Tumor Microenvironment | Hexosamine salvage pathway supports tumor proliferation in nutrient-limited conditions. | nih.gov |

| [13C]-labeled glucose, phenol, caffeine, naphthalene | Soil | Demonstrated in-situ biodegradation and identified active microbial populations. | nih.gov |

| [U-13C] glucose | PTEN null breast cancer cell line | Untargeted tracing revealed significant alterations in isotope-enriched features upon PI3Kβ inhibition. | frontiersin.org |

| 13C-labeled glucose, glutamine, acetate | Listeria monocytogenes-infected mice | CD8 T effector cells exhibit dynamic fuel preferences, switching from glutamine to acetate metabolism. | nih.gov |

Microbial Metabolism of this compound

N-Acetyl-D-glucosamine (GlcNAc), a ubiquitous amino sugar, serves as a vital nutrient source and signaling molecule for a diverse range of microorganisms. mdpi.com The isotopically labeled variant, this compound, has emerged as a powerful tool for tracing the metabolic fate of GlcNAc within microbial systems. By introducing a stable, heavy isotope of carbon at a specific position, researchers can precisely track the incorporation and transformation of the GlcNAc molecule through various metabolic pathways.

Microorganisms possess sophisticated regulatory networks that control the expression of genes involved in GlcNAc metabolism. frontiersin.org For instance, in many bacteria, the NagC repressor protein governs the transcription of enzymes required for the breakdown and utilization of GlcNAc. frontiersin.org The presence of GlcNAc or its metabolic derivatives can lead to the de-repression of these genes, allowing the organism to efficiently catabolize this nutrient source. frontiersin.org

Studies utilizing 13C-labeled GlcNAc have provided valuable insights into the chitin utilization pathways in various bacteria. frontiersin.org Chitin, a polymer of GlcNAc, is a major source of carbon and nitrogen in marine environments. frontiersin.org Bacteria that can degrade chitin do so by secreting enzymes that break it down into smaller units, including chitobiose (a dimer of GlcNAc) and monomeric GlcNAc. frontiersin.org Isotope tracing experiments can elucidate the efficiency of this breakdown process and the subsequent assimilation of GlcNAc into central carbon metabolism.

For example, research on Vibrio species, a group of marine bacteria, has demonstrated their ability to utilize GlcNAc as both an energy source and a key factor in cellular processes like biofilm formation and pathogenicity. ebi.ac.uk By supplying Vibrio cultures with this compound, researchers can follow the labeled carbon atoms as they are incorporated into biomass, released as CO2, or shunted into specific biosynthetic pathways. This allows for a quantitative understanding of carbon flux and the relative importance of different metabolic routes under various growth conditions.

Furthermore, the metabolism of GlcNAc is not limited to catabolism. In many microbes, it serves as a precursor for the synthesis of essential cellular components, including peptidoglycan, a key structural element of the bacterial cell wall. mdpi.com Isotope labeling studies can reveal the dynamics of cell wall synthesis and remodeling by tracking the incorporation of 13C from this compound into the peptidoglycan layer.

Interactive Table: Microbial Studies Utilizing Labeled N-Acetyl-D-glucosamine

| Organism | Labeled Substrate | Key Metabolic Pathway Investigated | Research Focus |

| Vibrio fischeri | N-Acetyl-D-glucosamine | Chitin utilization and NagC regulation | Symbiotic relationship with squid, nutrient sensing |

| Bacillus subtilis | N-Acetyl-D-glucosamine | High-affinity transport and uptake | Nutrient acquisition and stereoselectivity |

| Vibrio parahaemolyticus | N-Acetyl-D-glucosamine | Gene expression in response to GlcNAc | Pathogenicity and energy metabolism |

Elucidation of Metabolic Rerouting in Cellular Models

In the realm of cellular research, particularly in the context of diseases like cancer, understanding how cells reprogram their metabolism is of paramount importance. This compound serves as a critical tracer for dissecting the intricate network of metabolic pathways within eukaryotic cells. This stable isotope-labeled compound allows for the precise tracking of carbon atoms as they flow through various metabolic routes, providing a dynamic picture of cellular metabolism. medchemexpress.comoup.comuky.edu

One of the key pathways illuminated by the use of labeled GlcNAc is the hexosamine biosynthesis pathway (HBP). biorxiv.org This pathway is responsible for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for protein and lipid glycosylation. uky.eduresearchgate.net Aberrations in the HBP have been implicated in a variety of diseases, including cancer and diabetes. uky.edu By introducing this compound to cellular models, researchers can trace its conversion to UDP-GlcNAc and subsequent incorporation into glycoconjugates. oup.combiorxiv.org This approach, often coupled with mass spectrometry or NMR spectroscopy, enables the quantification of metabolic flux through the HBP and can reveal how this flux is altered in response to genetic mutations, drug treatments, or changes in the cellular environment. uky.eduresearchgate.net

For instance, studies on cancer cells have utilized 13C-labeled glucose and GlcNAc to investigate the rerouting of glucose metabolism to support aberrant glycosylation on the cell surface. biorxiv.org This altered glycosylation is a hallmark of many cancers and contributes to processes like tumor progression and metastasis. By tracing the incorporation of 13C from these precursors into cell membrane glycans, researchers can directly measure the extent to which cancer cells rely on specific metabolic pathways to fuel these changes. biorxiv.org

Furthermore, this compound can be employed to study metabolic crosstalk between different pathways. The acetyl group of GlcNAc can be cleaved and enter the pool of acetyl-CoA, a central metabolic intermediate that fuels the Krebs cycle and fatty acid synthesis. researchgate.net By labeling the acetyl group with 13C, it becomes possible to track its fate and understand how GlcNAc catabolism contributes to these fundamental cellular processes.

Recent research has also explored the role of O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of proteins, in cellular homeostasis. nih.gov Studies in hyperoxia-injured alveolar type II cells have shown that changes in O-GlcNAc levels can affect mitochondrial function and cell viability. nih.gov The use of labeled GlcNAc in such models can help to elucidate the metabolic underpinnings of these effects by tracing the flux of GlcNAc into the O-GlcNAc cycling pathway.

Interactive Table: Cellular Studies Investigating Metabolic Rerouting with Labeled GlcNAc

| Cellular Model | Labeled Substrate | Key Pathway Investigated | Research Focus |

| Human Prostate Cancer Cells (LnCaP-LN3) | [U-13C]-glucose | UDP-GlcNAc Biosynthesis | Modeling metabolic flux and glycosylation precursor synthesis |

| B16-F10 Melanoma Cells | N-acetyl-D-[UL-13C6]glucosamine | Hexosamine and Sialic Acid Pathways | Investigating the mechanism of action of sialylation inhibitors |

| 8988-T Cancer Cell Line | 13C-labeled glucose | Hexosamine Biosynthesis Pathway (HBP) | Tracing carbon incorporation into cell membrane glycans |

| RLE-6TN Rat Type II Lung Epithelial Cells | UDP-GlcNAc | O-GlcNAc Glycosylation | Investigating metabolic rerouting and mitochondrial homeostasis in response to hyperoxia |

Challenges and Future Directions in N Acetyl D Glucosamine 13c 2 Research

Methodological Advancements for Enhanced Sensitivity and Specificity

A primary challenge in metabolomics and isotopic tracer studies is the accurate and sensitive detection of labeled compounds within a complex biological matrix. Methodological advancements in analytical techniques are continuously pushing the boundaries of what is possible in ¹³C₂-GlcNAc research.

Recent progress in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has been pivotal. High-resolution MS, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), allows for the precise determination of mass isotopologue distributions, which is crucial for distinguishing between different labeled forms of a metabolite. nih.gov Furthermore, techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) are being optimized for the selective and accurate quantification of N-acetylglucosamine, with the use of uniformly ¹³C labeled GlcNAc as an internal standard enhancing absolute quantitation. acs.org

Electron transfer dissociation (ETD) in mass spectrometry has significantly improved the identification of O-GlcNAc modification sites on proteins, as it often prevents the loss of the labile O-GlcNAc moiety during fragmentation. physiology.org However, challenges related to ion suppression and the low stoichiometry of this modification persist, necessitating enrichment strategies for O-GlcNAcylated peptides. physiology.org

Future advancements will likely focus on further improving the sensitivity of detection, enabling the analysis of smaller sample sizes and the detection of low-abundance metabolites. Innovations in sample preparation to minimize interferences and enhance the signal of ¹³C₂-GlcNAc and its downstream products are also critical areas of development. acs.org

Development of Novel Isotopic Labeling Strategies for Complex Research Questions

The strategic use of isotopic labels is at the heart of tracer-based metabolic studies. While uniformly labeled (U-¹³C) glucose is often used to trace carbon into the UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) biosynthetic pathway, the use of specifically labeled precursors like ¹³C₂-GlcNAc offers a more direct way to probe specific metabolic routes. nih.gov

A significant challenge lies in deconvoluting the complex labeling patterns that arise when a labeled precursor is metabolized through various intersecting pathways. For instance, UDP-GlcNAc is composed of several metabolic subunits, including glucose, ribose, acetyl, and uracil (B121893) moieties, all of which can be derived from glucose. nih.gov A novel deconvolution method has been developed to model the timecourses of ¹³C isotopologue data for UDP-GlcNAc, allowing for the partitioning of the molecule into its biochemical modules and a quantitative analysis of the fractional contribution of relevant pathways. nih.gov

Future research will likely see the development of more sophisticated isotopic labeling strategies. This could involve the use of multiple, differentially labeled isotopes (e.g., combining ¹³C and ¹⁵N) to simultaneously track the fate of different atoms within the GlcNAc molecule. Such approaches would provide a more granular view of metabolic fluxes and pathway dynamics. Additionally, chemoenzymatic synthesis methods are being developed to create novel labeled analogues, such as deuterated UDP-GlcNAc, which can be powerful tools for studying enzyme mechanisms using mass spectrometry. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of biological systems, data from ¹³C₂-GlcNAc tracer studies must be integrated with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach allows researchers to connect changes in metabolic flux with alterations in gene expression and protein levels, providing a more comprehensive understanding of cellular regulation. nih.govd-nb.info

The integration of multi-omics data presents both an opportunity and a challenge. The sheer volume and complexity of the data require sophisticated bioinformatics tools and statistical methods for analysis and interpretation. nih.gov Network analysis methods are proving to be highly effective in integrating "omics" and interaction data to identify densely connected subnetworks that show coordinated dysregulation. nih.gov

Several studies have demonstrated the power of this integrated approach. For example, combining transcriptomics, proteomics, phospho-proteomics, and metabolomics has been used to identify pathways regulated by O-GlcNAcylation that are involved in preventing aneuploidy. nih.gov Similarly, integrated multi-omics analysis in pufferfish has provided insights into the molecular mechanisms of their response to cold stress. d-nb.info In the context of Huntington's disease, an integrative analysis of transcriptomic, proteomic, and metabolomic datasets from human, mouse, and yeast models has helped to delineate pathways that modulate protein aggregation. semanticscholar.org

Future efforts will focus on developing more advanced computational models and platforms to facilitate the seamless integration and visualization of multi-omics data. This will enable researchers to build more accurate and predictive models of cellular metabolism and disease.

Expansion of N-Acetyl-D-glucosamine-13C-2 Applications in Emerging Research Areas

The applications of N-acetylglucosamine and its isotopically labeled forms are continually expanding into new and exciting areas of research. While traditionally used to study carbohydrate metabolism and glycosylation, ¹³C₂-GlcNAc is finding new utility in diverse fields.

One emerging area is the study of the gut microbiome and its impact on host metabolism. ¹³C₂-GlcNAc could be used to trace the metabolism of this amino sugar by different gut microbial species and to understand how this metabolism influences host physiology.

Another promising application is in the field of neurobiology. O-GlcNAcylation has been implicated in various neurodegenerative diseases, and ¹³C₂-GlcNAc could be a valuable tool for studying the dynamics of this modification in the brain. nih.gov A recent mechanistic trial has already explored the effect of N-acetylglucosamine administration on markers of inflammation and neurodegeneration in multiple sclerosis. nih.gov

Furthermore, the role of GlcNAc in cancer biology is an active area of investigation. As altered glycosylation is a hallmark of cancer, ¹³C₂-GlcNAc can be used to probe the metabolic reprogramming of cancer cells and to identify potential therapeutic targets.

The table below summarizes some of the emerging research areas and the potential applications of ¹³C₂-GlcNAc.

| Research Area | Potential Application of this compound |

| Gut Microbiome | Tracing the metabolic fate of GlcNAc by different microbial species and its impact on host-microbe interactions. |

| Neurobiology | Studying the dynamics of O-GlcNAcylation in the brain and its role in neurodegenerative diseases. |

| Cancer Biology | Investigating altered glycosylation pathways in cancer cells and identifying metabolic vulnerabilities. |

| Immunology | Elucidating the role of GlcNAc metabolism in immune cell activation and function. |

| Biomaterials | Tracking the incorporation and degradation of GlcNAc-containing biomaterials for tissue engineering applications. |

Standardization of Experimental Protocols and Data Reporting

To ensure the reproducibility and reliability of research using ¹³C₂-GlcNAc, there is a critical need for the standardization of several key aspects of the experimental workflow:

Sample Collection and Preparation: Protocols for quenching metabolism and extracting metabolites should be standardized to minimize artifacts and ensure consistency. acs.org

Analytical Methods: Detailed reporting of the parameters for mass spectrometry and NMR spectroscopy is essential for others to replicate the analysis. acs.org

Data Analysis: The methods used for data processing, including background correction, peak integration, and calculation of isotopic enrichment, should be clearly described.

Data Reporting: A standardized format for reporting results, including all relevant metadata, would facilitate data sharing and meta-analysis.

Initiatives aimed at developing and promoting community-wide standards for metabolomics research are underway. The adoption of such standards will be crucial for maximizing the value of data generated from studies using ¹³C₂-GlcNAc and for accelerating scientific discovery.

Q & A